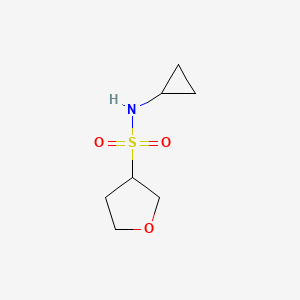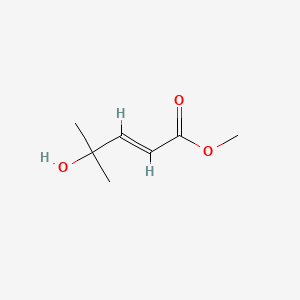
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- is an organic compound with the molecular formula C7H12O3. It is a derivative of pentenoic acid and is characterized by the presence of a hydroxy group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- can be achieved through several methods. One common approach involves the esterification of 2-Pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other strong acids as catalysts.
Major Products Formed
Oxidation: Formation of 2-Pentenoic acid, 4-oxo-4-methyl-, methyl ester.
Reduction: Formation of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity. The compound can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid, 4-methyl-, methyl ester: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Pentenoic acid, 2-(hydroxymethyl)-, methyl ester: Similar structure but with a different position of the hydroxy group.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Similar but lacks the double bond in the pentenoic acid chain.
Uniqueness
The presence of both the hydroxy group and the methyl ester group in 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- makes it unique in terms of its reactivity and potential applications. The (2E)- configuration also contributes to its distinct chemical properties.
Properties
CAS No. |
5739-83-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (E)-4-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-7(2,9)5-4-6(8)10-3/h4-5,9H,1-3H3/b5-4+ |
InChI Key |
GIWZMQDOFIGDGO-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(/C=C/C(=O)OC)O |
Canonical SMILES |
CC(C)(C=CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



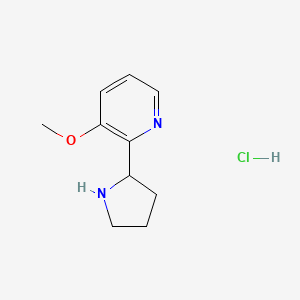


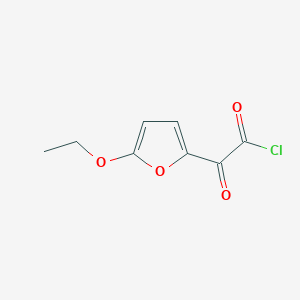
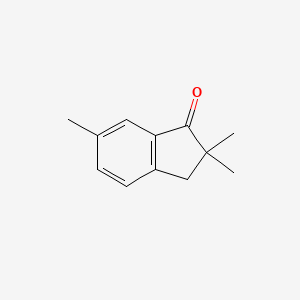
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
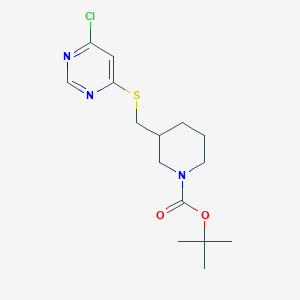



![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
